molecular formula C16H24N2O2 B3163328 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 883544-15-8

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No. B3163328
CAS RN: 883544-15-8
M. Wt: 276.37 g/mol
InChI Key: XXEZXLBLUNQIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol (APPP) is an organic compound with a wide range of applications in the scientific research field. APPP is a relatively new compound that has been developed to replace other compounds with similar properties, such as benzodiazepines and other drugs with sedative and anxiolytic effects. APPP has been studied extensively for its potential use in laboratory experiments and clinical studies.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is not yet fully understood. However, it is believed that the compound acts on the central nervous system by binding to GABA receptors in the brain. This binding is thought to increase the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate anxiety levels. In addition, it is believed that this compound may also act on other receptors in the brain, such as the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been studied for its potential use in laboratory experiments, and it has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-anxiety and sedative properties similar to those of benzodiazepines. In addition, this compound has been found to possess neuroprotective and antioxidant properties, and it has been found to have anti-inflammatory and anti-cancer effects. Furthermore, this compound has been found to possess anticonvulsant and antiepileptic effects, and it has been found to have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and it has a good safety profile and low toxicity. In addition, this compound has been found to possess a wide range of biochemical and physiological effects, which makes it a useful tool for laboratory experiments. However, one of the main limitations of this compound is that the mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

The potential applications of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol are vast, and there are many potential future directions for this compound research. One potential direction is to further investigate the mechanism of action of this compound, as this will allow researchers to better understand its effects in different experimental conditions. In addition, further research is needed to investigate the potential therapeutic applications of this compound, as it has been found to possess a wide range of biochemical and physiological effects. Furthermore, further research is needed to investigate the potential side effects of this compound, as this will allow researchers to better understand its safety profile and toxicity. Finally, further research is needed to investigate the potential applications of this compound in clinical studies, as this will allow researchers to better understand its potential therapeutic benefits.

Scientific Research Applications

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in the scientific research field. It has been studied for its potential use as a sedative and anxiolytic agent, and it has been shown to possess anti-anxiety and sedative properties similar to those of benzodiazepines. This compound has also been studied for its potential use in laboratory experiments, as it has been found to possess a wide range of biochemical and physiological effects. In addition, this compound has been studied for its potential use in clinical studies, as it has been found to have a good safety profile and low toxicity.

properties

IUPAC Name

1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18/h2-4,6-7,15,17,19H,1,5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEZXLBLUNQIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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